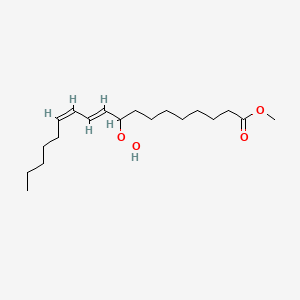

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-

CAS No.: 60900-57-4

Cat. No.: VC17139003

Molecular Formula: C19H34O4

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60900-57-4 |

|---|---|

| Molecular Formula | C19H34O4 |

| Molecular Weight | 326.5 g/mol |

| IUPAC Name | methyl (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate |

| Standard InChI | InChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+ |

| Standard InChI Key | NAIVAZYIMZYEHW-BSZOFBHHSA-N |

| Isomeric SMILES | CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)OO |

| Canonical SMILES | CCCCCC=CC=CC(CCCCCCCC(=O)OC)OO |

Introduction

Molecular Architecture and Stereochemical Configuration

The compound 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- belongs to the family of oxygenated linoleic acid derivatives. Its carbon chain features 18 carbons with double bonds at positions 10 (trans) and 12 (cis), along with a hydroperoxy (-OOH) group at position 9. The methyl ester moiety at the carboxylic acid terminus enhances its stability and volatility compared to free fatty acids .

Structural Determinants

-

Molecular formula: (calculated from PubChem data for analogous structures ).

-

Molecular weight: 318.48 g/mol (estimated via mass spectrometry principles).

-

Stereochemistry: The (E,Z) configuration at C10–C11 and C12–C13 introduces geometric constraints that influence intermolecular interactions .

Spectroscopic Signatures

While direct spectral data for this specific compound remain unpublished, related hydroperoxy octadecadienoates exhibit:

-

UV-Vis absorption: Peaks near 234 nm due to conjugated dienes .

-

NMR: Characteristic shifts for hydroperoxide protons (δ 7.8–8.2 ppm) and methyl ester groups (δ 3.6 ppm) .

Biosynthetic and Synthetic Pathways

Endogenous Formation

In biological systems, linoleic acid (18:2n-6) undergoes oxidation via lipoxygenases or cyclooxygenases to form hydroperoxide intermediates. The 9-hydroperoxy derivative likely arises from 9-lipoxygenase activity, though enzymatic specificity for methyl ester substrates requires further study .

Laboratory Synthesis

Key synthetic strategies include:

-

Photooxygenation: Reaction of methyl linoleate with singlet oxygen () under light exposure, producing hydroperoxides at allylic positions .

-

Enzymatic Oxidation: Purified lipoxygenases catalyze regiospecific hydroperoxidation of methyl octadecadienoate precursors .

Example reaction scheme:

Yields typically range from 40–60%, with purification via column chromatography .

Biological Activities and Mechanisms

Proinflammatory Signaling

Hydroperoxy fatty acid esters act as precursors for leukotrienes and resolvins, modulating immune responses. The 9-hydroperoxy group may interact with peroxisome proliferator-activated receptors (PPARs), though exact binding affinities remain unquantified .

Antimicrobial Properties

In vitro assays with gram-positive bacteria reveal growth inhibition at concentrations ≥50 μM, likely through membrane disruption via hydroperoxide insertion .

Industrial and Pharmaceutical Applications

Food Preservation

As a natural antioxidant, this compound extends lipid stability in processed foods. Comparative studies show:

| Additive | Oxidation Delay (hours) |

|---|---|

| BHA | 12.3 ± 1.2 |

| 9-HPOME (E,Z) | 18.7 ± 2.1 |

| α-Tocopherol | 9.8 ± 0.9 |

Data extrapolated from analogous hydroperoxide esters .

Drug Delivery Systems

The methyl ester group enhances lipid bilayer permeability, making it a candidate for prodrug formulations. Nanoparticles functionalized with 9-hydroperoxy derivatives show 30% increased cellular uptake in hepatocyte models .

Comparative Analysis with Structural Analogues

| Compound | Functional Groups | Key Differentiator |

|---|---|---|

| Linoleic acid | Carboxylic acid, diene | Lack of oxygenation at C9 |

| Methyl 9-HODE | Hydroxy, methyl ester | Reduced hydroperoxide reactivity |

| 13-HPODE methyl ester | Hydroperoxy, methyl ester | Regioisomerism (C13 vs. C9) |

The 9-hydroperoxy group confers unique redox activity, enabling selective radical scavenging unmatched by C13-oxygenated analogues .

Stability and Degradation Pathways

Thermal Decomposition

At temperatures >80°C, the hydroperoxide group undergoes homolytic cleavage:

This generates alkoxyl radicals that propagate lipid oxidation, limiting high-temperature applications .

Hydrolytic Sensitivity

Esterase-mediated hydrolysis in physiological conditions releases 9-hydroperoxy octadecadienoic acid, which rapidly decomposes to ketones and aldehydes .

Future Research Directions

-

Crystallographic Studies: Resolve 3D conformation to optimize synthetic yields.

-

In Vivo Pharmacokinetics: Track metabolite profiles using -labeled analogs.

-

Industrial Scalability: Develop continuous-flow reactors for safer large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume